REACTION_CXSMILES
|
[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C(N(CC)CC)C.[C:20](Cl)(=[O:23])[CH:21]=[CH2:22].CO>C(C(C)=O)C(C)C.O>[C:20]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:23])[CH:21]=[CH2:22]
|
Name
|
|
Quantity
|
434.55 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0.4 L
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
64.02 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
665.2 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CC3CC(CC1C3)C2)O
|
Name
|
|
Quantity
|
607.29 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.1 L
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
3.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was elevated to 60° C.
|
Type
|
CUSTOM
|
Details
|
To the mixture, a solution prepared
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
At the end of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
was reached about 80° C. with the reaction
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C
|
Type
|
WASH
|
Details
|
to wash the mixture
|
Type
|
CUSTOM
|
Details
|
followed by separation of the mixture into layers
|
Type
|
ADDITION
|
Details
|
Thereafter, 2.8 liters of a saturated aqueous sodium chloride solution was added to the organic layer
|
Type
|
WASH
|
Details
|
to wash it again
|
Type
|
CUSTOM
|
Details
|
the mixture was separated into layers
|
Type
|
CUSTOM
|
Details
|
To the organic layer after separation
|
Type
|
ADDITION
|
Details
|
was added 204 g of active carbon “Carborafin”
|
Type
|
STIRRING
|
Details
|
and stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with 2 liters of methyl isobutyl ketone
|
Type
|
CONCENTRATION
|
Details
|
concentrated at a bath temperature of 45° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC1(C2CC3CC(CC1C3)C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 886.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |